Butyl 2-fluoro-6-hydroxybenzoate

Descripción

BenchChem offers high-quality Butyl 2-fluoro-6-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 2-fluoro-6-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

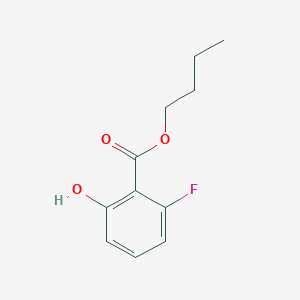

Structure

3D Structure

Propiedades

IUPAC Name |

butyl 2-fluoro-6-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-2-3-7-15-11(14)10-8(12)5-4-6-9(10)13/h4-6,13H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOCDDFZXSUPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=C(C=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical structure and molecular weight of Butyl 2-fluoro-6-hydroxybenzoate

An In-Depth Technical Guide to Butyl 2-fluoro-6-hydroxybenzoate

This guide provides a comprehensive technical overview of Butyl 2-fluoro-6-hydroxybenzoate, a substituted aromatic ester of interest in various scientific fields. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's chemical structure, molecular properties, a proposed synthesis pathway, and its potential applications, grounded in the properties of its structural analogs.

Section 1: Core Chemical and Physical Properties

Butyl 2-fluoro-6-hydroxybenzoate (CAS No. 1056955-09-9) is a derivative of benzoic acid, featuring a butyl ester, a fluorine atom, and a hydroxyl group on the aromatic ring.[1][2] These substitutions are critical as they significantly influence the molecule's steric and electronic properties, including its lipophilicity, hydrogen bonding capability, and metabolic stability, making it a compound of interest for further investigation.

Chemical Identity and Molecular Structure

The fundamental properties of Butyl 2-fluoro-6-hydroxybenzoate are summarized below.

| Property | Value | Source |

| CAS Number | 1056955-09-9 | [1][3] |

| Molecular Formula | C₁₁H₁₃FO₃ | [1][4] |

| Molecular Weight | 212.22 g/mol | [3] |

| Monoisotopic Mass | 212.08487 Da | [4] |

| InChIKey | KNOCDDFZXSUPCH-UHFFFAOYSA-N | [4] |

| SMILES | CCCCOC(=O)C1=C(C=CC=C1F)O | [4] |

The spatial arrangement of the functional groups is depicted in the diagram below, highlighting the ortho-positioning of the fluorine and hydroxyl groups relative to the butyl ester.

Caption: 2D Chemical Structure of Butyl 2-fluoro-6-hydroxybenzoate.

Section 2: Synthesis and Characterization

While specific documented syntheses are not widely published, a chemically sound and logical approach is the Fischer esterification of the corresponding carboxylic acid. This method is standard for producing esters and is analogous to the industrial preparation of similar compounds like Butylparaben, which is made by esterifying 4-hydroxybenzoic acid with 1-butanol.[5]

Proposed Synthesis Protocol

The proposed synthesis involves the acid-catalyzed reaction between 2-Fluoro-6-hydroxybenzoic acid (the key starting material) and 1-butanol.

Reactants:

-

1-Butanol (anhydrous)

-

Sulfuric acid (concentrated, as catalyst)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-Fluoro-6-hydroxybenzoic acid in an excess of 1-butanol (approx. 5-10 equivalents).

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.1 equivalents) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup & Neutralization: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude ester using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Caption: Proposed workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. Based on its structure, the following spectral characteristics are expected:

-

¹H NMR: Distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the butyl chain (triplet for the methyl group, multiplets for the methylene groups).

-

¹³C NMR: Resonances for the ester carbonyl carbon, aromatic carbons (with observable carbon-fluorine coupling constants), and the four distinct carbons of the butyl group.

-

FTIR: Characteristic absorption bands for the O-H stretch (hydroxyl group), C-H stretches (aliphatic and aromatic), a strong C=O stretch (ester carbonyl), and a C-F stretch.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's mass, along with predictable fragmentation patterns, such as the loss of the butoxy group.

Section 3: Potential Applications and Research Directions

While specific applications for Butyl 2-fluoro-6-hydroxybenzoate are not yet established in the literature, its structural similarity to well-studied compounds allows for informed hypotheses regarding its potential uses.

Antimicrobial and Preservative Properties

The most direct analog is Butylparaben (Butyl 4-hydroxybenzoate), a widely used and effective antimicrobial preservative in cosmetics, foods, and pharmaceuticals.[5][8] Parabens are known to disrupt microbial cell membrane processes. It is plausible that Butyl 2-fluoro-6-hydroxybenzoate could exhibit similar or enhanced antimicrobial activity. The introduction of a fluorine atom can increase lipophilicity and metabolic stability, potentially leading to improved efficacy or a different spectrum of activity. Research has shown that combining butylparaben with mild heat has a synergistic effect on inactivating foodborne pathogens, a principle that could be explored with this fluorinated analog.[9]

Sources

- 1. 1056955-09-9|Butyl 2-Fluoro-6-hydroxybenzoate|Butyl 2-Fluoro-6-hydroxybenzoate|-范德生物科技公司 [bio-fount.com]

- 2. 1056955-09-9_Butyl 2-fluoro-6-hydroxybenzoateCAS号:1056955-09-9_Butyl 2-fluoro-6-hydroxybenzoate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. 1056955-09-9|Butyl 2-fluoro-6-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 4. PubChemLite - Butyl 2-fluoro-6-hydroxybenzoate (C11H13FO3) [pubchemlite.lcsb.uni.lu]

- 5. Butylparaben - Wikipedia [en.wikipedia.org]

- 6. 2-Fluoro-6-hydroxybenzoic acid | C7H5FO3 | CID 586777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Butylparaben | C11H14O3 | CID 7184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synergistic Effects of Butyl Para-Hydroxybenzoate and Mild Heating on Foodborne Pathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Template: A Predictive Safety & Handling Guide for Butyl 2-fluoro-6-hydroxybenzoate

Executive Summary & Compound Identity

In the high-stakes environment of drug discovery, "niche" intermediates like Butyl 2-fluoro-6-hydroxybenzoate often lack comprehensive, field-validated Safety Data Sheets (SDS). Relying on generic templates for such fluorinated scaffolds is a safety violation.

This guide bridges the gap between in silico prediction and bench-side reality. It treats the safety profile of this compound not as a static list, but as a dynamic system governed by its structure-activity relationship (SAR).

Chemical Identity Table

| Property | Specification |

| IUPAC Name | Butyl 2-fluoro-6-hydroxybenzoate |

| Common Synonyms | Butyl 6-fluorosalicylate; 2-Fluoro-6-hydroxybenzoic acid butyl ester |

| CAS Number | 1056955-09-9 |

| Molecular Formula | C₁₁H₁₃FO₃ |

| Molecular Weight | 212.22 g/mol |

| SMILES | CCCCOC(=O)C1=C(C=CC=C1F)O |

| Structural Class | Fluorinated Salicylate Ester |

Hazard Identification & Logic (GHS Classification)

Expert Insight: Unlike simple benzoates, the ortho-fluorine and ortho-hydroxyl groups create a "push-pull" electronic effect. The intramolecular hydrogen bonding (between the -OH and the ester carbonyl) increases lipophilicity, making skin permeation a primary risk vector compared to non-fluorinated analogs.

GHS Label Elements (Predicted/Analog-Derived)

-

Signal Word: WARNING

-

Pictograms: GHS07 (Exclamation Mark)

| Hazard Statement (H-Code) | Description | Mechanistic Justification |

| H315 | Causes skin irritation | Phenolic moiety combined with lipophilic butyl chain enhances dermal penetration and local irritation. |

| H319 | Causes serious eye irritation | Esters of salicylic acid are known ocular irritants; fluorine substitution often increases acidity and irritation potential. |

| H335 | May cause respiratory irritation | Volatility is low, but mists/dusts during synthesis act as mucous membrane irritants. |

Precautionary Strategy (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3][4][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][6][7][8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][4] Remove contact lenses if present and easy to do.[1][2][3][4][5][7] Continue rinsing.[1][2][3][4][5][7]

Physical-Chemical Properties & Stability

This section synthesizes data from structural analogs (Butyl salicylate and 2-Fluoro-6-hydroxybenzoic acid) to provide operational boundaries.

| Property | Value (Predicted/Observed) | Operational Implication |

| Physical State | Liquid (Viscous) or Low-Melting Solid | Likely an oil at RT; handle with positive displacement pipettes. |

| Boiling Point | ~280°C (at 760 mmHg) | High boiling point; vacuum distillation required for purification. |

| Flash Point | >110°C | Combustible but not flammable. |

| LogP (Octanol/Water) | 3.8 – 4.2 | High Lipophilicity. Readily crosses biological membranes. |

| Solubility | DMSO, Methanol, DCM | Insoluble in water. Aqueous workups require organic extraction. |

| pKa (of Phenol) | ~8.5 | More acidic than non-fluorinated phenol due to electron-withdrawing F-group. |

Synthesis & Handling Protocol (Self-Validating System)

Core Directive: Safety is embedded in the workflow. The following protocol includes "Stop/Check" points to validate containment.

Reaction Workflow: Esterification

Reaction: 2-Fluoro-6-hydroxybenzoic acid + n-Butanol

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-fluoro-6-hydroxybenzoic acid (1.0 eq) in excess n-Butanol (5.0 eq).

-

Catalyst: Add concentrated

(0.1 eq) dropwise.-

Safety Check: Exotherm expected. Monitor internal temp < 40°C during addition.

-

-

Reflux: Heat to reflux (~118°C) to remove water azeotropically.

-

Monitoring: Monitor via TLC (20% EtOAc/Hexane).

-

Validation: Product will have a higher

than the starting acid.

-

-

Workup (Critical Safety Step):

-

Isolation: Extract with Ethyl Acetate, dry over

, and concentrate.

Workflow Visualization

The following diagram maps the synthesis logic and critical safety decision points.

Figure 1: Synthesis workflow emphasizing critical safety control points (red nodes) during esterification.

Toxicological Mechanism & Metabolic Fate

To understand the toxicity, one must understand the metabolism. This ester functions as a "prodrug" of the parent fluorinated salicylic acid.

Metabolic Pathway

Upon ingestion or absorption:

-

Hydrolysis: Carboxylesterases cleave the butyl group.

-

Metabolites: n-Butanol (CNS depressant, low tox) + 2-Fluoro-6-hydroxybenzoic acid .

-

Toxicology of Metabolite: The fluorinated salicylate analog may uncouple oxidative phosphorylation (similar to aspirin overdose) but requires higher doses. The fluorine atom prevents ring oxidation at the 2-position, potentially altering excretion rates compared to non-fluorinated salicylates.

Figure 2: Predicted metabolic hydrolysis pathway indicating the active toxicant.

Emergency Response & Storage

Fire Fighting Measures[3][9]

-

Media: Dry chemical,

, water spray, or alcohol-resistant foam. -

Specific Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) gas.

Storage Conditions

-

Temperature: 2-8°C (Refrigerate).

-

Atmosphere: Inert gas (Nitrogen/Argon) recommended to prevent slow hydrolysis or oxidation of the phenolic group.

-

Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 586777, 2-Fluoro-6-hydroxybenzoic acid. Retrieved from [Link]

Sources

- 1. Butyl Hydroxybenzoate SDS MSDS of Manufacturers [pharmacopeia.mubychem.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. chemscene.com [chemscene.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

2-fluoro-6-hydroxybenzoic acid butyl ester chemical profile

A Specialized Salicylate Intermediate for Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

Butyl 2-fluoro-6-hydroxybenzoate (CAS: 1056955-09-9) is a lipophilic ester derivative of 6-fluorosalicylic acid. Structurally, it belongs to the class of ortho-substituted benzoates, featuring a unique 2,6-disubstitution pattern that significantly influences its reactivity, metabolic stability, and pharmacological profile.

Unlike its non-fluorinated parent (butyl salicylate), the introduction of a fluorine atom at the C2 position (relative to the carboxyl group) and a hydroxyl group at C6 creates a "di-ortho" steric and electronic environment. This modification serves two primary purposes in drug design:

-

Bioisosterism: Fluorine mimics hydrogen in size but alters the pKa of the neighboring phenol and the lipophilicity (LogP) of the molecule.

-

Metabolic Modulation: The steric bulk protects the ester linkage from rapid hydrolysis by non-specific esterases, potentially extending the half-life compared to unsubstituted salicylates.

Physicochemical Data Profile

| Property | Value / Description | Source/Derivation |

| CAS Number | 1056955-09-9 | BLD Pharm [1] |

| IUPAC Name | Butyl 2-fluoro-6-hydroxybenzoate | Systematic |

| Molecular Formula | C₁₁H₁₃FO₃ | Calculated |

| Molecular Weight | 212.22 g/mol | Calculated |

| Physical State | Colorless to pale yellow oil or low-melting solid | Analogous to Butyl Salicylate |

| Solubility | Soluble in DMSO, Ethanol, DCM; Insoluble in Water | Lipophilic Ester |

| Predicted LogP | ~3.8 - 4.2 | Est. from Salicylate (3.[1]5) + F |

| H-Bond Donors/Acceptors | 1 Donor (Phenol), 3 Acceptors (F, Ester O, Phenol O) | Structural Analysis |

Part 2: Synthesis & Manufacturing Protocols

Expert Insight: The synthesis of 2,6-disubstituted benzoates presents a classic challenge in organic chemistry known as the steric inhibition of resonance and steric hindrance of attack. Standard Fischer esterification (Acid + Alcohol + H₂SO₄) is often sluggish or low-yielding because the tetrahedral intermediate formed at the carbonyl carbon is destabilized by the flanking fluoro and hydroxyl groups.

Therefore, the Nucleophilic Substitution (Sₙ2) Route is the preferred methodology for high-yield synthesis. This method avoids attacking the crowded carbonyl center directly, instead utilizing the carboxylate anion to attack an unhindered alkyl halide.

Protocol: Base-Promoted Alkylation (The "Sₙ2 Strategy")

This protocol minimizes side reactions and avoids harsh acidic conditions that might degrade the fluorinated ring.

Reagents:

-

Substrate: 2-Fluoro-6-hydroxybenzoic acid (1.0 eq)

-

Alkylating Agent: 1-Bromobutane (1.2 eq)

-

Base: Potassium Carbonate (K₂CO₃) (1.5 eq) or Cesium Carbonate (Cs₂CO₃) (1.0 eq for faster rates)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone (if refluxing)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-6-hydroxybenzoic acid (10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add K₂CO₃ (15 mmol) in a single portion. Stir at room temperature for 30 minutes. Observation: The solution may bubble slightly (CO₂ release) and turn yellow as the phenoxide/carboxylate anions form.

-

Alkylation: Dropwise add 1-bromobutane (12 mmol) via syringe.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours. Monitor via TLC (Solvent: 10% EtOAc in Hexanes). The acid spot (baseline) should disappear, replaced by a high-Rf ester spot.

-

Work-up:

-

Cool to room temperature.[2]

-

Pour the reaction mixture into ice-cold water (100 mL) to dissolve inorganic salts.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layer with Brine (2 x 20 mL) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Purify the crude oil via flash column chromatography (Silica Gel, 0-10% EtOAc/Hexanes gradient).

Visualization: Synthetic Pathway

Caption: Sₙ2 Alkylation strategy circumvents steric hindrance at the carbonyl carbon by utilizing the carboxylate anion.

Part 3: Structural Characterization (Spectroscopic Profile)

Validation of the structure requires confirming the presence of the butyl chain and the integrity of the 2,6-substitution pattern.

1. ¹H-NMR (400 MHz, CDCl₃) - Predicted:

-

δ 11.0-11.5 ppm (s, 1H): Phenolic -OH. Note: This peak is characteristically downfield due to strong intramolecular Hydrogen Bonding with the ester carbonyl oxygen.

-

δ 7.2-7.4 ppm (m, 1H): Aromatic H (C4).

-

δ 6.6-6.8 ppm (m, 2H): Aromatic H (C3, C5). The fluorine coupling (J_H-F) will split the C3 proton into a complex multiplet.

-

δ 4.35 ppm (t, J=6.5 Hz, 2H): Ester -O-CH₂-.

-

δ 1.75 ppm (quint, 2H): -CH₂- (Butyl C2).

-

δ 1.45 ppm (sext, 2H): -CH₂- (Butyl C3).

-

δ 0.95 ppm (t, J=7.0 Hz, 3H): Terminal -CH₃.

2. ¹⁹F-NMR (376 MHz, CDCl₃):

-

δ -110 to -115 ppm: Single signal. The shift is diagnostic of an aromatic fluorine ortho to a carbonyl group.

3. Mass Spectrometry (ESI/GC-MS):

-

Molecular Ion: m/z 212 [M]+.

-

Fragmentation: Loss of butene (M-56) via McLafferty rearrangement is common in butyl esters, yielding the parent acid ion (m/z 156).

Part 4: Biological & Pharmacological Applications

This compound acts as a lipophilic prodrug or a molecular probe .

Mechanism of Action: The Salicylate Pathway

Like other salicylates, the free acid form (released after hydrolysis) is expected to inhibit Cyclooxygenase (COX) enzymes. However, the 6-fluoro substituent alters the binding kinetics.

-

Intramolecular H-Bonding: The 6-OH and Ester C=O form a stable 6-membered pseudo-ring. This locks the conformation, improving passive membrane transport.

-

Esterase Hydrolysis: Upon entering the cell or plasma, carboxylesterases cleave the butyl group. The "di-ortho" protection makes this hydrolysis slower than in simple benzoates, potentially providing a sustained release profile.

Antimicrobial Potential

Research into phenolic acid esters indicates that increasing the alkyl chain length (up to butyl/hexyl) significantly enhances antimicrobial efficacy against Gram-positive bacteria (e.g., S. aureus) by facilitating disruption of the bacterial lipid bilayer [4]. The fluorine atom adds metabolic stability, preventing rapid degradation by bacterial enzymes.

Visualization: Metabolic Fate

Caption: Metabolic activation pathway from lipophilic ester to active fluorinated salicylate.

Part 5: Safety, Handling & Stability

Signal Word: WARNING Based on the safety profile of the parent acid (2-fluoro-6-hydroxybenzoic acid) and butyl esters [2, 3].

-

Hazard Statements:

-

Storage: Store at 2–8°C (Refrigerate). Keep under inert gas (Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

-

Reactivity: Incompatible with strong oxidizing agents and strong bases (which induce hydrolysis).

References

-

BLD Pharm. (n.d.). Butyl 2-fluoro-6-hydroxybenzoate Product Page. Retrieved from

-

PubChem. (2025).[6] 2-Fluoro-6-hydroxybenzoic acid (CID 586777).[6] National Library of Medicine. Retrieved from

-

Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 2-Fluoro-5-hydroxybenzoic acid. (Used as surrogate for hazard classification). Retrieved from

-

Merkl, R., et al. (2010). Antimicrobial and antioxidant properties of phenolic acids alkyl esters. Czech Journal of Food Sciences. Retrieved from

Sources

- 1. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.es [fishersci.es]

- 6. 2-Fluoro-6-hydroxybenzoic acid | C7H5FO3 | CID 586777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Therapeutic Potential of Fluorinated Hydroxybenzoate Derivatives

Executive Summary

The strategic incorporation of fluorine into privileged chemical scaffolds is a cornerstone of modern medicinal chemistry, consistently yielding compounds with superior pharmacological profiles. This guide provides an in-depth technical exploration of fluorinated hydroxybenzoate derivatives, a class of molecules with significant therapeutic potential. We move beyond a simple recitation of facts to provide a causal analysis of why these derivatives are effective, grounded in their unique physicochemical properties. This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of foundational chemistry, mechanisms of action, detailed experimental workflows, and structure-activity relationship insights. We will dissect the enhanced anti-inflammatory, anticancer, and neuroprotective activities conferred by fluorination, presenting validated protocols and the scientific rationale underpinning each experimental choice.

Introduction: The Strategic Role of Fluorination in Modulating Hydroxybenzoate Bioactivity

Hydroxybenzoates, particularly salicylates, are foundational structures in pharmacology, renowned for their anti-inflammatory properties.[1][2] However, their therapeutic window is often limited by metabolic instability and off-target effects. The introduction of fluorine, the most electronegative element, offers a powerful tool to overcome these limitations. This is not merely an atomic substitution but a strategic modification that profoundly alters the molecule's behavior in a biological system.[3][4][5]

The unique properties of the carbon-fluorine (C-F) bond are central to its utility in drug design.[6][7] The deliberate integration of fluorine into the hydroxybenzoate scaffold imparts several key advantages:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450.[8] Placing fluorine at metabolically vulnerable positions can block oxidative degradation, thereby extending the drug's half-life and increasing bioavailability.[8][9]

-

Modulation of Acidity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of the proximal carboxylic acid group.[8] This influences the ionization state at physiological pH, which can significantly impact solubility, cell membrane permeability, and the orientation of the molecule within a target's binding pocket.

-

Increased Binding Affinity: Fluorine's electronegativity can facilitate favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein.[6][7][8] This can lead to a tighter, more selective binding and enhanced potency.

-

Altered Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross cellular membranes and the blood-brain barrier, a critical factor for developing neurological agents.[8][10]

Synthesis Strategies for Fluorinated Hydroxybenzoate Derivatives

The rational design of these therapeutic agents begins with robust and scalable synthetic chemistry. A variety of methods exist for the introduction of fluorine and the construction of the core scaffold. The choice of synthetic route is critical, impacting yield, purity, and the feasibility of generating diverse analogues for structure-activity relationship (SAR) studies.

Protocol 2.1: Representative Synthesis of 4-Fluoro-3-hydroxybenzoic Acid

This protocol provides a validated, dual-route process for synthesizing a key intermediate, 4-fluoro-3-hydroxybenzoic acid, which serves as a building block for more complex derivatives like the transthyretin stabilizer Acoramidis.[11]

Objective: To synthesize 4-fluoro-3-hydroxybenzoic acid from 4-bromo-1-fluoro-2-methoxybenzene with high yield and purity.

Route A: Cyanation Followed by One-Pot Hydrolysis/Demethylation

-

Cyanation:

-

To a solution of 4-bromo-1-fluoro-2-methoxybenzene in a suitable aprotic polar solvent (e.g., DMF, NMP), add copper(I) cyanide (CuCN).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to facilitate the cyanation reaction, forming 4-fluoro-3-methoxybenzonitrile.

-

Causality: The copper(I) cyanide mediates the nucleophilic substitution of the bromine atom with a cyanide group, a crucial step to introduce the carbon atom that will become the carboxylic acid.

-

-

One-Pot Hydrolysis and Demethylation:

-

Upon completion of the cyanation, add a strong acid (e.g., HBr or HCl) directly to the reaction mixture.

-

Reflux the mixture to simultaneously hydrolyze the nitrile group to a carboxylic acid and cleave the methyl ether to a hydroxyl group.

-

Self-Validation: This one-pot approach improves process efficiency and minimizes loss of material between steps. The reaction can be monitored by TLC or LC-MS to ensure complete conversion of the nitrile intermediate.

-

-

Purification:

-

Cool the reaction mixture and extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system to yield pure 4-fluoro-3-hydroxybenzoic acid.

-

Route B: Amination and Sandmeyer Reaction

-

Amination:

-

Dissolve 4-bromo-1-fluoro-2-methoxybenzene in concentrated aqueous ammonia in a sealed reaction vessel.

-

Add a copper salt catalyst (e.g., copper(I) chloride).

-

Heat the mixture to facilitate the copper-catalyzed amination, yielding 4-fluoro-3-methoxyaniline.[11]

-

-

Sandmeyer Reaction:

-

Dissolve the resulting aniline in a strong acid (e.g., HBr) and cool to 0–5 °C.

-

Add a cold aqueous solution of sodium nitrite dropwise to form the diazonium salt. The temperature must be strictly controlled to prevent decomposition.

-

Add the diazonium salt solution to a refluxing solution of copper(I) cyanide to form 4-fluoro-3-methoxybenzonitrile.[11]

-

-

Hydrolysis and Demethylation:

-

Subject the nitrile intermediate to acidic hydrolysis and demethylation as described in Route A, Step 2.

-

-

Purification:

-

Follow the purification procedure outlined in Route A, Step 3.

-

Therapeutic Applications & Mechanisms of Action

The strategic placement of fluorine atoms on the hydroxybenzoate scaffold unlocks significant therapeutic potential across multiple disease areas.

Anti-Inflammatory Potential: Potent Inhibition of the NF-κB Pathway

Salicylates have long been used as anti-inflammatory agents, but their mechanism extends beyond simple cyclooxygenase (COX) inhibition.[12][13] Fluorinated derivatives, such as triflusal (2-acetoxy-4-trifluoromethylbenzoic acid) and its primary metabolite 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), demonstrate a markedly enhanced ability to suppress inflammation by potently inhibiting the nuclear factor κB (NF-κB) signaling pathway.[12]

Mechanism of Action: In response to inflammatory stimuli (e.g., LPS, TNF-α), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus. There, it binds to DNA and activates the transcription of pro-inflammatory genes, including those for VCAM-1 (Vascular Cell Adhesion Molecule-1) and iNOS (inducible Nitric Oxide Synthase). Fluorinated salicylates like HTB are potent inhibitors of NF-κB's nuclear translocation, thereby preventing the expression of these downstream inflammatory mediators.[12]

Caption: Inhibition of the NF-κB pathway by fluorinated hydroxybenzoates.

Comparative Efficacy: The incorporation of a 4-trifluoromethyl group dramatically enhances inhibitory activity compared to traditional salicylates.[12]

| Compound | iNOS Inhibition (IC50) | VCAM-1 mRNA Inhibition | NF-κB Translocation Inhibition |

| Triflusal | 1.13 ± 0.12 mM | Complete at 4 mM | More potent than aspirin |

| HTB (metabolite) | 1.84 ± 0.34 mM | Complete at 4 mM | IC50 ≈ 2 mM |

| Aspirin | 6.08 ± 1.53 mM | 36-43% at 4 mM | IC50 ≈ 4 mM |

| Salicylate | 9.16 ± 1.9 mM | 36-43% at 4 mM | IC50 > 4 mM |

| Data synthesized from De La Cruz et al. and subsequent analyses.[12] |

Anticancer Activity: Targeting Oncogenic Signaling

Fluorine is a component of approximately 20% of all pharmaceutical drugs, with a significant presence in anticancer agents like 5-fluorouracil.[14][15] Fluorinated hydroxybenzoate derivatives, particularly those based on a quinone scaffold, have shown promise in targeting specific oncogenic pathways.[16][17]

Mechanism of Action: Certain cancers, such as melanoma, are driven by mutations in proteins like the B-Raf kinase.[16] Fluorinated hydroxybenzoquinone derivatives have been designed to act as inhibitors of these key signaling proteins. Molecular docking studies predict that these compounds can achieve high binding affinity within the B-Raf active site, and subsequent in vitro assays confirm their cytotoxic effects on cancer cells.[16][17]

| Compound | Target Cell Line | Cytotoxicity (LC50) |

| 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[11][12]benzoquinone | A375 (Melanoma) | 12.25 µg/mL |

| PLX4032 (Vemurafenib) | A375 (Melanoma) | Standard Drug Control |

| Data from studies on fluoroaniline derivatives of hydroxybenzoquinone.[16] |

Neuroprotective Potential: Modulating Neuroinflammation

Neurodegenerative diseases are often characterized by chronic neuroinflammation and oxidative stress. Hydroxybenzoic acid derivatives have demonstrated neuroprotective and anti-neuroinflammatory effects.[18][19] While research into fluorinated analogues in this space is emerging, the established benefits of fluorination—enhanced metabolic stability and blood-brain barrier permeability—make them highly compelling candidates.[8]

Potential Mechanisms: Based on their non-fluorinated counterparts, these derivatives are hypothesized to exert neuroprotection by:

-

Reducing Microglial Activation: Microglia are the primary immune cells of the brain, and their chronic activation contributes to neuronal damage. Derivatives can inhibit the production of inflammatory mediators like nitric oxide in microglial cells.[19]

-

Modulating Trophic Factor Signaling: Some derivatives may enhance the expression of crucial survival signals, such as brain-derived neurotrophic factor (BDNF) and its receptor, TrkB, which protect neurons from apoptotic cell death.[20]

-

Ameliorating Oxidative Stress: The phenolic hydroxyl group is a key feature for scavenging reactive oxygen species (ROS), a major contributor to neurodegeneration.[21][22]

Core Experimental Workflows for Preclinical Evaluation

A rigorous and logical experimental cascade is essential to validate the therapeutic potential of novel fluorinated hydroxybenzoate derivatives. The following workflows represent a self-validating system, progressing from high-throughput in vitro screening to more complex in vivo models.

Workflow 4.1: Assessing Anti-Inflammatory Activity

This workflow is designed to confirm the mechanism and quantify the potency of the anti-inflammatory effects.

Caption: Experimental workflow for evaluating anti-inflammatory potential.

Protocol 4.1.1: In Vitro Macrophage Inflammation Assay

Objective: To quantify the ability of a test compound to suppress the production of key inflammatory mediators in cultured macrophages.

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or J774A.1) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Plate cells in 96-well plates at a density of 5x10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Prepare serial dilutions of the fluorinated hydroxybenzoate derivative. Pre-treat the cells with the compound for 1-2 hours before stimulation.

-

Causality: Pre-treatment ensures the compound is present within the cell and able to act on its target (e.g., the IKK complex) before the inflammatory cascade is initiated.

-

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours. Include a vehicle-only control and an LPS-only control.

-

Quantification of Nitric Oxide (NO): Collect the cell culture supernatant. Measure the concentration of nitrite (a stable metabolite of NO) using the Griess Reagent System according to the manufacturer's protocol. Read absorbance at 540 nm.

-

Quantification of Cytokines/Chemokines: Use the remaining supernatant to quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., CCL2) using specific ELISA kits.[23]

-

Data Analysis: Calculate the IC50 value for the inhibition of each mediator. This is the concentration of the compound that reduces the mediator production by 50% compared to the LPS-only control. A potent compound will have a low IC50 value.[23][24]

Workflow 4.2: Evaluating Anticancer Cytotoxicity

This workflow assesses the direct cytotoxic and apoptotic effects of the compounds on cancer cell lines.

Caption: Experimental workflow for evaluating anticancer potential.

Protocol 4.2.2: MTT Assay for Cell Viability

Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell population by 50% (LC50).

-

Cell Plating: Seed cancer cells (e.g., A375 melanoma, HCT116 colorectal) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[16][25]

-

Compound Treatment: Treat the cells with a range of concentrations of the fluorinated hydroxybenzoate derivative for 48-72 hours. Include a vehicle-only control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-only control (representing 100% viability). Plot the percentage of cell viability against the compound concentration (on a log scale) and use non-linear regression to calculate the LC50 value.[16]

Structure-Activity Relationship (SAR) Insights

Systematic analysis of how structural modifications impact biological activity is crucial for optimizing lead compounds. For fluorinated hydroxybenzoates, SAR studies reveal key principles:[26]

-

Position of Fluorine: The placement of the fluorine atom is critical. For example, in the triflusal series, the 4-position trifluoromethyl group was found to be essential for potent NF-κB inhibition.[12] In other scaffolds, ortho- or meta-fluorination might be optimal for enhancing binding to a specific target.[27]

-

Degree of Fluorination: The number of fluorine atoms matters. A -CF3 group will have a much stronger electronic and steric influence than a single -F atom. This can be used to fine-tune properties like pKa and lipophilicity.[28]

-

Synergy with Other Substituents: The biological effects of fluorinated derivatives are often enhanced by the presence of other functional groups, such as additional halogens (bromine), hydroxyl groups, or carboxyl groups, which can participate in additional binding interactions or alter the molecule's overall physicochemical profile.[23][24]

Conclusion and Future Directions

Fluorinated hydroxybenzoate derivatives represent a promising and versatile class of therapeutic agents. The strategic incorporation of fluorine provides a scientifically validated method for enhancing metabolic stability, modulating target affinity, and improving overall pharmacological profiles. The enhanced activity of these compounds in preclinical models of inflammation and cancer underscores their potential.

Future research should focus on expanding the library of these derivatives to conduct more comprehensive SAR studies, exploring their potential in neurodegenerative diseases, and advancing the most promising leads into advanced preclinical and clinical development. The robust experimental workflows detailed in this guide provide a clear and validated pathway for achieving these goals.

References

-

Marín, A., López-Andrés, B., & Díaz-Guerra, M. J. (2005). 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation. British Journal of Pharmacology, 145(4), 487–497. [Link]

-

Anjana, R., et al. (2022). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure & Dynamics, 40(9), 3917–3927. [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]

-

Abdelgawad, M. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20089-20138. [Link]

-

Abdelgawad, M. A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 14(11), 2136-2178. [Link]

-

Abdelgawad, M. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [Link]

-

Anjana, R., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. ResearchGate. [Link]

-

Szymański, P., et al. (2020). Biological assessment of new tetrahydroacridine derivatives with fluorobenzoic moiety in vitro on A549 and HT-29 cell lines and in vivo on animal model. Human Cell, 33(3), 859–867. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Intermediates in Modern Drug Discovery. Pharma-intermediate.com. [Link]

-

Jesionowska, A., et al. (2024). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. International Journal of Molecular Sciences, 25(3), 1787. [Link]

-

Casas-Grajales, S., & Muriel, P. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Antioxidants, 13(3), 302. [Link]

-

Jamroz, M., et al. (2014). A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS). Analytical and Bioanalytical Chemistry, 406(14), 3431–3442. [Link]

-

Abdelgawad, M. A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [Link]

-

Trabanco, A. A., et al. (2017). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 27(6), 1335–1341. [Link]

-

Ghasemi, F., & Ghafouri, R. (2019). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure & Dynamics, 37(13), 3536–3546. [Link]

-

Al-Warhi, T., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(20), 7175. [Link]

-

Al-Ostoot, F. H., et al. (2023). Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation in the zymosan-treated sterile air pouch model in mice. ResearchGate. [Link]

-

Salehi, B., et al. (2020). Natural Salicylates and Their Roles in Human Health. Molecules, 25(23), 5524. [Link]

-

Kim, H., et al. (2017). Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. Journal of Medicinal Chemistry, 60(10), 4335–4347. [Link]

-

Liu, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(11), 2650. [Link]

-

Akocak, S., et al. (2024). New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. Chemistry & Biodiversity, 21(7), e202401849. [Link]

-

Liu, B., et al. (2024). Fluorinated terpenoids and their fluorine-containing derivatives. Future Medicinal Chemistry, 16(1), 59-79. [Link]

-

Salehi, B., et al. (2020). Natural Salicylates and Their Roles in Human Health. Molecules, 25(23), 5524. [Link]

-

Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]

-

Messersmith, J. N., & O'Hagan, D. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. International Journal of Molecular Sciences, 24(11), 9359. [Link]

-

Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10507. [Link]

-

Baranauskiene, L., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]

-

Wang, W., et al. (2019). Neuroprotective Effects of Methyl 3,4 Dihydroxybenzoate in a Mouse Model of Retinitis Pigmentosa. Neuroscience, 406, 435–446. [Link]

-

Virtanen, H., et al. (2022). Summary of in vitro, ex vivo, and in vivo evaluations of [18F]6. ResearchGate. [Link]

-

Druzgala, P., et al. (1994). Novel fluorinated antiinflammatory steroid with reduced side effects: methyl 9 alpha-fluoroprednisolone-16-carboxylate. Journal of Pharmaceutical Sciences, 83(4), 483–487. [Link]

-

Stana, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8073. [Link]

-

D'Souza, L. L., et al. (2023). Neuroprotective effect by naringin against fluorosis-induced neurodegeneration in adult Wistar rats. NeuroReport, 34(10), 459–467. [Link]

-

O'Reilly, J. A., & Tipton, K. F. (2014). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. Journal of Neuroimmune Pharmacology, 9(5), 639–650. [Link]

-

Husson, I., et al. (2003). Neurotoxic Effects of Fluorinated Glucocorticoid Preparations on the Developing Mouse Brain: Role of Preservatives. Pediatric Research, 53(4), 686–692. [Link]

-

Ullah, A., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Life, 13(10), 2056. [Link]

-

Liu, S. (2021). The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. [Link]

-

Baranauskiene, L., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]

-

Le, N., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(9), 3698. [Link]

-

Nucera, R., et al. (2022). Fluorinated Agents Effects on Orthodontic Alloys: A Descriptive In Vitro Study. Materials, 15(13), 4611. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural Salicylates and Their Roles in Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated terpenoids and their fluorine-containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 12. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroprotective effects of methyl 3,4 dihydroxybenzoate in a mouse model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neuroprotective effect by naringin against fluorosis-induced neurodegeneration in adult Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Biological assessment of new tetrahydroacridine derivatives with fluorobenzoic moiety in vitro on A549 and HT-29 cell lines and in vivo on animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The structure-activity relationship and pharmaceutical compounds | Managing Intellectual Property [managingip.com]

- 27. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Stability of Butyl 2-fluoro-6-hydroxybenzoate: A Comparative Technical Guide

Topic: Metabolic Stability of Butyl 2-fluoro-6-hydroxybenzoate vs. Non-Fluorinated Analogs Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

This guide provides a structural and mechanistic analysis of the metabolic stability of Butyl 2-fluoro-6-hydroxybenzoate compared to its non-fluorinated analogs, primarily Butyl Salicylate (Butyl 2-hydroxybenzoate) and Butyl 2,6-dihydroxybenzoate .

The incorporation of fluorine at the ortho position (C2) relative to the ester functionality introduces a unique "di-ortho" steric blockade when combined with the C6-hydroxyl group. This structural modification significantly retards carboxylesterase (CES)-mediated hydrolysis—the primary clearance pathway for benzoate esters—while simultaneously blocking potential sites of oxidative metabolism (CYP450). This guide details the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols required to validate these stability enhancements.

Structural Basis of Metabolic Stability

The Fluorine Effect in Ester Design

Metabolic stability in ester-based compounds is governed by the susceptibility of the carbonyl carbon to nucleophilic attack by serine hydrolases (e.g., CES1, CES2). The substitution of hydrogen with fluorine alters this susceptibility through two competing mechanisms:

-

Electronic Activation (Destabilizing): Fluorine is highly electronegative (

), creating a strong inductive effect ( -

Steric Shielding (Stabilizing): The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å) but smaller than a hydroxyl group. When placed ortho to the ester, it creates a steric barrier that hinders the approach of the large enzymatic catalytic triad.

Comparative SAR Analysis

We compare the target compound against two distinct non-fluorinated analogs to isolate the specific contribution of the fluorine atom.

| Feature | Butyl Salicylate (Analog 1) | Butyl 2-fluoro-6-hydroxybenzoate (Target) | Butyl 2,6-dihydroxybenzoate (Analog 2) |

| Structure | Mono-ortho substituted (2-OH, 6-H) | Di-ortho substituted (2-F, 6-OH) | Di-ortho substituted (2-OH, 6-OH) |

| Intramolecular H-Bond | Strong (OH | Strong (OH | Strong (Dual potential) |

| Steric Hindrance ( | Low (H is negligible) | Moderate (F blocks attack) | High (OH is bulkier than F) |

| Electronic Effect | Resonance donation from OH | Inductive withdrawal by F | Strong resonance donation |

| Predicted | Short (< 15 min) | Extended (30–60 min) | Extended (> 60 min) |

Key Insight: The "Target" compound leverages the Di-Ortho Effect . While Butyl Salicylate has one open flank (C6-H) allowing easy enzyme access, Butyl 2-fluoro-6-hydroxybenzoate is "capped" on both sides. The fluorine atom provides sufficient steric bulk to disrupt the "induced fit" required by carboxylesterases without imposing the excessive lipophilicity penalty of a methyl group or the hydrogen-bond donor complexity of a second hydroxyl.

Mechanistic Pathways of Metabolism

The metabolic fate of Butyl 2-fluoro-6-hydroxybenzoate is dictated by two primary enzyme superfamilies: Carboxylesterases (CES) and Cytochrome P450 (CYP) .

Hydrolysis (Major Pathway)

The dominant clearance route is the hydrolysis of the butyl ester to the corresponding benzoic acid derivative and butanol.

-

Enzymes: hCES1 (Liver) and hCES2 (Intestine).

-

Mechanism: The catalytic serine attacks the carbonyl.

-

Fluorine Impact: The 2-fluoro substituent sterically clashes with the oxyanion hole residues in the enzyme active site, increasing the activation energy (

) of the transition state.

Oxidative Metabolism (Minor Pathway)

-

Aromatic Hydroxylation: In Butyl Salicylate, the C3, C4, C5, and C6 positions are vulnerable to CYP-mediated oxidation. The C6 position (ortho to ester) is a high-energy "soft spot."

-

Fluorine Blockade: In the target compound, Fluorine occupies C2 (equivalent to C6 in salicylate numbering). The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering this position inert to oxidative attack (metabolic blocking).

Pathway Visualization

The following diagram illustrates the differential processing of the target vs. the non-fluorinated analog.

Figure 1: Comparative metabolic pathways. The fluorinated target exhibits resistance to both rapid hydrolysis (due to steric hindrance) and specific oxidative clearance (due to C-F bond strength).

Experimental Protocols for Stability Assessment

To empirically verify the enhanced stability, the following self-validating protocols should be employed.

In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (for CYP activity).

-

Bis-(p-nitrophenyl) phosphate (BNPP) (Specific CES inhibitor, optional control).

-

Test Compounds (10 mM DMSO stock).

Protocol Steps:

-

Preparation: Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

-

Pre-incubation: Incubate HLM (0.5 mg/mL final) with compound at 37°C for 5 min.

-

Initiation: Add NADPH cofactor (or buffer for hydrolytic-only control).

-

Sampling: Remove aliquots (50 µL) at

min. -

Quenching: Immediately mix with 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

-

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis:

Plot

Plasma Stability Assay

Since butyl esters are often cleaved by plasma butyrylcholinesterase (BChE) or albumin-associated esterase activity, plasma stability is a critical secondary screen.

Protocol Steps:

-

Matrix: Human Plasma (heparinized), adjusted to pH 7.4.

-

Dosing: Spike plasma with compound (final conc. 1 µM, <1% DMSO).

-

Incubation: 37°C water bath.

-

Sampling: Aliquots at

min. -

Quenching/Analysis: Same as microsomal assay.

Experimental Workflow Diagram

The following DOT diagram outlines the decision tree for evaluating the metabolic stability data.

Figure 2: Experimental workflow for validating metabolic stability enhancements.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. Link

-

Imai, T., Taketani, M., Shii, F., & Hosokawa, M. (2006). Substrate specificity of human carboxylesterase 1 and 2.[1] Drug Metabolism and Disposition, 34(10), 1734-1741. Link

-

Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

Sources

The Chemistry and Application of 2,6-Disubstituted Benzoate Esters: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Properties, and Applications of Sterically Hindered Benzoate Esters for Professionals in Drug Development and Materials Science.

Introduction

In the landscape of organic chemistry, the structural nuances of a molecule dictate its function. Among the vast array of functional groups, esters of 2,6-disubstituted benzoic acids hold a unique position. Characterized by significant steric hindrance around the carbonyl group, these esters exhibit distinct reactivity, conformational preferences, and physicochemical properties. This steric shielding, a direct consequence of the bulky substituents flanking the ester moiety, presents both synthetic challenges and opportunities for innovation. For researchers, scientists, and drug development professionals, a comprehensive understanding of these molecules is paramount for their effective utilization in the design of novel therapeutics, advanced materials, and specialized chemical entities. This technical guide provides a deep dive into the synthesis, characteristic properties, and diverse applications of 2,6-disubstituted benzoate esters, offering field-proven insights and detailed methodologies.

I. Synthetic Strategies for Sterically Hindered Benzoate Esters

The synthesis of 2,6-disubstituted benzoate esters is often non-trivial due to the steric impediment around the carboxylic acid. Standard esterification methods, such as the Fischer-Speier esterification, are generally inefficient. Consequently, a range of specialized techniques have been developed to overcome this hurdle.

The Yamaguchi Esterification: A Cornerstone for Hindered Systems

The Yamaguchi esterification is a powerful and widely adopted method for the synthesis of esters from sterically hindered carboxylic acids and alcohols.[1][2][3] The reaction proceeds via the formation of a mixed anhydride, which is subsequently activated by a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[1][2]

Causality Behind Experimental Choices: The key to the Yamaguchi esterification's success lies in the in situ generation of a highly reactive mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent).[3][4] This anhydride is then attacked by the highly nucleophilic DMAP at the less sterically hindered carbonyl center of the trichlorobenzoyl group, forming a highly electrophilic acylpyridinium salt. This intermediate readily reacts with the alcohol, even if it is sterically demanding, to furnish the desired ester.[1][2]

Experimental Protocol: Yamaguchi Esterification of 2,6-Dimethylbenzoic Acid with a Hindered Secondary Alcohol

Materials:

-

2,6-Dimethylbenzoic acid

-

2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

-

Triethylamine (Et3N)

-

4-(Dimethylamino)pyridine (DMAP)

-

A hindered secondary alcohol (e.g., isopropanol)

-

Anhydrous toluene

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Mixed Anhydride Formation: To a solution of 2,6-dimethylbenzoic acid (1.0 eq) in anhydrous toluene (5 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq). Stir the solution at room temperature for 10 minutes. Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Esterification: In a separate flask, dissolve the hindered secondary alcohol (1.2 eq) and DMAP (1.5 eq) in anhydrous THF (5 mL/mmol). Slowly add the previously prepared mixed anhydride solution to the alcohol/DMAP solution at room temperature via a syringe pump over a period of 2-3 hours to maintain high dilution conditions, which minimizes intermolecular side reactions.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 2,6-disubstituted benzoate ester.

The Steglich Esterification: A Mild Approach for Acid-Sensitive Substrates

The Steglich esterification offers a mild and efficient alternative for the synthesis of sterically hindered esters, particularly for substrates that are sensitive to acidic conditions.[5][6] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent in the presence of a catalytic amount of DMAP.[7]

Causality Behind Experimental Choices: The reaction is initiated by the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[7] DMAP then acts as a nucleophilic catalyst, attacking the O-acylisourea to form an N-acylpyridinium salt, which is a more potent acylating agent.[5] This "active ester" is then readily attacked by the alcohol to form the desired ester and the urea byproduct. The use of DMAP is crucial to accelerate the reaction and suppress the formation of the undesired N-acylurea byproduct, which can arise from a slow rearrangement of the O-acylisourea intermediate.[5]

Experimental Protocol: Steglich Esterification of 2,6-Dichlorobenzoic Acid with a Secondary Alcohol

Materials:

-

2,6-Dichlorobenzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

A secondary alcohol (e.g., cyclohexanol)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Reaction Setup: To a solution of 2,6-dichlorobenzoic acid (1.0 eq), the secondary alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (10 mL/mmol) at 0 °C, add a solution of DCC (1.1 eq) in anhydrous DCM (2 mL/mmol) dropwise with stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

-

Work-up: Upon completion, filter off the precipitated DCU and wash the solid with a small amount of cold DCM. Combine the filtrates and wash with 0.5 M HCl, saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2,6-dichlorobenzoate ester.[8]

The Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction provides a powerful method for the esterification of primary and secondary alcohols with inversion of stereochemistry.[9][10] While not always the first choice for highly hindered benzoic acids due to potential side reactions, it can be effective under carefully controlled conditions.[11] The reaction typically involves triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

Causality Behind Experimental Choices: The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh3 and the azodicarboxylate. This betaine then deprotonates the carboxylic acid to form a carboxylate anion and a phosphonium salt. The alcohol is then activated by the phosphonium salt, forming an alkoxyphosphonium salt, which is an excellent leaving group. The carboxylate anion then displaces the activated alcohol via an SN2 mechanism, resulting in the formation of the ester with complete inversion of configuration at the alcohol's stereocenter.[10]

Experimental Protocol: Mitsunobu Reaction for the Synthesis of a 2,6-Disubstituted Benzoate Ester

Materials:

-

A chiral secondary alcohol

-

2,6-Disubstituted benzoic acid

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: To a solution of the chiral secondary alcohol (1.0 eq), 2,6-disubstituted benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (10 mL/mmol) at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.[12]

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Concentrate the reaction mixture in vacuo. The crude residue will contain the desired ester, triphenylphosphine oxide, and the diisopropyl hydrazinedicarboxylate.

-

Purification: Purify the crude product by column chromatography on silica gel. The separation of the product from the byproducts can sometimes be challenging. Trituration with a suitable solvent (e.g., diethyl ether) can sometimes help to precipitate the triphenylphosphine oxide.

Other Synthetic Approaches

While the Yamaguchi, Steglich, and Mitsunobu reactions are the most common methods, other strategies can also be employed for the synthesis of 2,6-disubstituted benzoate esters.

-

Palladium-Catalyzed Carbonylation: Palladium-catalyzed alkoxycarbonylation of 1,3-disubstituted-2-halobenzenes can provide a direct route to these esters. This method involves the reaction of an aryl halide with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base.

-

Fischer-Speier Esterification with Solid Acid Catalysts: While generally inefficient, the use of highly active solid acid catalysts under forcing conditions (e.g., high temperature, removal of water) can sometimes drive the Fischer-Speier esterification to completion, even for hindered substrates.

II. Physicochemical Properties of 2,6-Disubstituted Benzoate Esters

The defining characteristic of 2,6-disubstituted benzoate esters is their steric hindrance, which profoundly influences their chemical reactivity and physical properties.

Chemical Reactivity: The Impact of Steric Shielding

The bulky ortho-substituents effectively shield the ester carbonyl group from nucleophilic attack. This steric hindrance leads to a significant decrease in the rate of hydrolysis compared to their less substituted counterparts.[12] For instance, the alkaline hydrolysis of ortho-substituted phenyl benzoates is markedly slower than that of the corresponding meta- and para-isomers.[9] This enhanced stability towards hydrolysis can be a desirable property in applications where the ester linkage needs to remain intact under certain conditions.

Table 1: Comparative Hydrolysis Rates of Substituted Benzoate Esters

| Substituent Position | Relative Rate of Alkaline Hydrolysis | Rationale |

| para | 1 | No steric hindrance. |

| meta | ~0.8 | Minimal steric effect. |

| ortho | << 0.1 | Significant steric hindrance from the ortho-substituent impedes the approach of the nucleophile. |

| 2,6-disubstituted | <<< 0.01 | Extreme steric shielding by two ortho-substituents dramatically reduces the rate of nucleophilic attack. |

Conformational Preferences

The steric clash between the ortho-substituents and the ester group forces the carbonyl group to twist out of the plane of the aromatic ring. This disruption of coplanarity has significant consequences for the molecule's electronic properties and its interactions with its environment. The degree of this dihedral angle is dependent on the size of the ortho-substituents. This conformational preference can be studied using various techniques, including X-ray crystallography and computational modeling.

Spectroscopic Characterization

The unique structural features of 2,6-disubstituted benzoate esters are reflected in their spectroscopic data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the protons of the ortho-substituents may show restricted rotation, leading to broadened signals or distinct signals for diastereotopic protons at lower temperatures. The chemical shift of the ester alkyl group may also be influenced by the anisotropic effect of the twisted aromatic ring.

-

Infrared (IR) Spectroscopy: The C=O stretching frequency in the IR spectrum is typically observed in the range of 1720-1740 cm⁻¹. The exact position can be influenced by the electronic nature of the substituents and the degree of conjugation, which is affected by the out-of-plane twisting of the carbonyl group.

-

Mass Spectrometry (MS): The mass spectra of these esters will show the characteristic molecular ion peak and fragmentation patterns consistent with the ester functionality and the specific substituents on the aromatic ring.

III. Applications of 2,6-Disubstituted Benzoate Esters

The unique properties of 2,6-disubstituted benzoate esters have led to their application in a variety of fields, from drug discovery to materials science.

Medicinal Chemistry and Drug Discovery

The steric hindrance and hydrolytic stability of 2,6-disubstituted benzoate esters make them valuable motifs in medicinal chemistry.

-

Prodrugs: The ester can serve as a bioreversible prodrug moiety, which is cleaved in vivo to release the active drug. The rate of cleavage can be fine-tuned by modulating the steric and electronic properties of the ortho-substituents.

-

Conformational Locks: The restricted rotation around the aryl-carbonyl bond can be used to lock a molecule into a specific conformation, which may be crucial for its binding to a biological target.

-

Antiviral Agents: Certain 2,6-disubstituted benzoate ester derivatives have been investigated for their antiviral activities. For example, derivatives of benzoxazolin-2-one and benzothiazolin-2-one containing a 6-benzoyl group with 2,6-disubstitution on the benzoyl ring have shown selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[13]

Materials Science

The rigid and often non-planar structures of 2,6-disubstituted benzoate esters make them interesting building blocks for advanced materials.

-

Liquid Crystals: Benzoate esters are common components of liquid crystalline materials. The introduction of 2,6-disubstituents can influence the mesophase behavior, transition temperatures, and other physical properties of the liquid crystal. The steric bulk can disrupt packing and favor the formation of certain mesophases.

-

Polymers: 2,6-Disubstituted benzoate esters can be incorporated into polymer backbones or as pendant groups to impart specific properties such as thermal stability, rigidity, and altered solubility. They can be used as functional monomers in the synthesis of polyesters and other polymers.[14][15][16]

Agrochemicals

The chemical stability and specific biological activities of certain 2,6-disubstituted benzoate esters have led to their exploration in the field of agrochemicals. They can be found in the structures of some herbicides and fungicides, where their steric and electronic properties are tuned for optimal activity and selectivity.

Chiral Auxiliaries and Derivatizing Agents

The steric bulk of 2,6-disubstituted benzoic acids makes them useful as chiral derivatizing agents.[17][18] When a racemic alcohol or amine is reacted with an enantiomerically pure 2,6-disubstituted benzoic acid derivative, a mixture of diastereomers is formed. These diastereomers can often be separated by chromatography or crystallization, allowing for the resolution of the original racemic mixture. The resulting diastereomeric esters can also be distinguished by NMR spectroscopy, which allows for the determination of the enantiomeric excess of the original alcohol or amine.[17]

Conclusion

2,6-Disubstituted benzoate esters represent a fascinating class of molecules where steric hindrance is not a synthetic nuisance but a design element that imparts unique and valuable properties. Their synthesis, while challenging, is achievable through a range of specialized esterification methods, with the Yamaguchi and Steglich reactions being particularly noteworthy. The inherent stability and conformational rigidity of these esters have paved the way for their application in diverse fields, from the development of next-generation pharmaceuticals to the creation of advanced materials. For the discerning researcher, a thorough understanding of the principles and methodologies outlined in this guide will be instrumental in harnessing the full potential of these sterically encumbered yet functionally rich chemical entities.

References

Sources

- 1. Yamaguchi Esterification [organic-chemistry.org]

- 2. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Synthesis and antiviral activity of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. data.epo.org [data.epo.org]

- 16. EP2181149B1 - Novel high viscosity liquid benzoate ester compositions and polymer compositions containing said ester compositions - Google Patents [patents.google.com]

- 17. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 18. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis of Butyl 2-fluoro-6-hydroxybenzoate via Fischer Esterification

Introduction